Metakelfin

Description

Structure

2D Structure

Properties

CAS No. |

81247-66-7 |

|---|---|

Molecular Formula |

C23H25ClN8O3S |

Molecular Weight |

529 g/mol |

IUPAC Name |

4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C12H13ClN4.C11H12N4O3S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h3-6H,2H2,1H3,(H4,14,15,16,17);2-7H,12H2,1H3,(H,13,15) |

InChI Key |

PEAOTGMAUFSVOA-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Other CAS No. |

81247-66-7 |

Synonyms |

metakelfin |

Origin of Product |

United States |

Foundational & Exploratory

Metakelfin's Mechanism of Action Against Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metakelfin, a combination antimalarial drug, comprises sulfadoxine and pyrimethamine. This guide provides a detailed technical overview of its mechanism of action against Plasmodium falciparum, the deadliest species of malaria parasite. It delves into the molecular targets within the parasite's folate biosynthesis pathway, the synergistic interaction between the two drug components, and the genetic basis of resistance. This document also includes comprehensive experimental protocols for researchers studying antifolate drugs, along with quantitative data on drug efficacy and enzyme kinetics.

Introduction

Malaria remains a significant global health challenge, with Plasmodium falciparum accounting for the majority of severe cases and deaths. The parasite's ability to develop resistance to frontline antimalarial drugs necessitates a continuous effort in drug discovery and a thorough understanding of the mechanisms of existing therapeutics. This compound, a combination of sulfadoxine and pyrimethamine, has been a cornerstone in the treatment of uncomplicated falciparum malaria, particularly in regions with chloroquine resistance. Its efficacy stems from the synergistic inhibition of a critical metabolic pathway in the parasite. This guide aims to provide an in-depth technical resource on the molecular pharmacology of this compound's action on P. falciparum.

The Folate Biosynthesis Pathway in Plasmodium falciparum

Unlike their human hosts, who obtain folate from their diet, malaria parasites synthesize folate de novo. This metabolic distinction makes the folate biosynthesis pathway an attractive target for selective drug action. This pathway is essential for the synthesis of precursors required for DNA, RNA, and protein biosynthesis, which are vital for the parasite's rapid proliferation within the host's red blood cells.

The key enzymes in this pathway that are targeted by this compound are dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR).

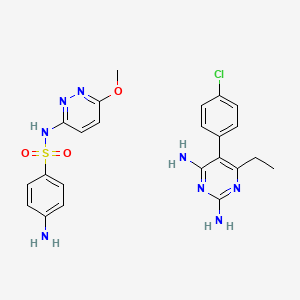

Caption: Folate biosynthesis pathway in P. falciparum and points of inhibition by this compound components.

Mechanism of Action of this compound Components

This compound's potent antimalarial activity is a result of the synergistic action of its two components, sulfadoxine and pyrimethamine, which create a sequential blockade of the folate pathway.

Sulfadoxine: Inhibition of Dihydropteroate Synthase (DHPS)

Sulfadoxine is a structural analog of para-aminobenzoic acid (pABA), a key substrate for DHPS. It acts as a competitive inhibitor of this enzyme, preventing the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate.[1][2][3] This initial step blockade significantly reduces the parasite's ability to produce dihydrofolate.

Pyrimethamine: Inhibition of Dihydrofolate Reductase (DHFR)

Pyrimethamine targets the subsequent enzyme in the pathway, DHFR. This enzyme is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the biologically active form of folate. Pyrimethamine has a much higher affinity for the parasite's DHFR than for the human equivalent, which accounts for its selective toxicity. By inhibiting DHFR, pyrimethamine prevents the regeneration of THF, which is crucial for the synthesis of thymidylate, purines, and certain amino acids.[4][5]

Synergistic Effect

The combination of sulfadoxine and pyrimethamine results in a synergistic effect, meaning their combined antimalarial activity is greater than the sum of their individual effects.[6][7] This is because they inhibit two distinct, sequential steps in the same essential metabolic pathway. The initial inhibition by sulfadoxine reduces the production of the substrate for DHFR, making the subsequent inhibition by pyrimethamine more effective. This dual action significantly depletes the parasite's THF pool, leading to a rapid cessation of DNA synthesis and cell division, ultimately causing parasite death.

Molecular Basis of Resistance

The widespread use of sulfadoxine-pyrimethamine has led to the selection of resistant P. falciparum strains. Resistance is primarily conferred by point mutations in the genes encoding DHPS (dhps) and DHFR (dhfr).[5][8]

DHPS Mutations

Mutations in the dhps gene, particularly at codons 436, 437, 540, 581, and 613, are associated with sulfadoxine resistance. These mutations alter the enzyme's active site, reducing its binding affinity for sulfadoxine while still allowing it to bind to its natural substrate, pABA. The accumulation of these mutations leads to a stepwise increase in the level of resistance.[8]

DHFR Mutations

Similarly, point mutations in the dhfr gene, notably at codons 51, 59, 108, and 164, are responsible for pyrimethamine resistance.[5] The S108N mutation is a key initial step, and the subsequent acquisition of mutations at other codons leads to higher levels of resistance. These mutations reduce the binding affinity of pyrimethamine to the DHFR enzyme.

The combination of mutations in both dhps and dhfr genes results in high-level resistance to this compound. The "quintuple mutant," carrying the DHFR triple mutant (N51I, C59R, S108N) and the DHPS double mutant (A437G, K540E), is a well-characterized highly resistant haplotype.[5]

Caption: Logical relationship of drug action and resistance mechanism.

Quantitative Data

The efficacy of sulfadoxine and pyrimethamine, both individually and in combination, can be quantified by determining their half-maximal inhibitory concentrations (IC50) against P. falciparum cultures and their inhibitory constants (Ki) against the target enzymes. These values vary significantly between drug-sensitive and resistant parasite strains.

Table 1: In Vitro IC50 Values of Pyrimethamine and Sulfadoxine against P. falciparum Strains

| P. falciparum Strain | DHFR Genotype (Codons 51, 59, 108) | DHPS Genotype (Codons 437, 540) | Pyrimethamine IC50 (nM) | Sulfadoxine IC50 (nM) | Reference |

| 3D7 | Wild Type (NCS) | Wild Type (AK) | ~0.5 - 5 | ~10 - 50 | [6] |

| K1 | Mutant (IRN) | Wild Type (AK) | >1000 | ~20 - 100 | [6] |

| W2 | Mutant (IRN) | Wild Type (AK) | >2000 | ~30 - 150 | [6] |

| Dd2 | Mutant (IRN) | Mutant (GE) | >2500 | >3000 | [6] |

| Field Isolates (Triple DHFR/Double DHPS) | Mutant (IRN) | Mutant (GE) | High (>2000) | High (>3000) | [6] |

Table 2: Kinetic Parameters of Wild-Type and Mutant P. falciparum DHFR and DHPS

| Enzyme | Genotype | Substrate | Km (µM) | Ki (Pyrimethamine) (nM) | Ki (Sulfadoxine) (µM) | Reference |

| DHFR | Wild-Type | DHF | 3.5 | ~0.5 - 2 | N/A | [9] |

| DHFR | S108N Mutant | DHF | 2.8 | ~50 - 100 | N/A | [9] |

| DHFR | N51I/C59R/S108N Triple Mutant | DHF | 1.9 | >1000 | N/A | [9] |

| DHPS | Wild-Type | pABA | ~0.3 | N/A | ~0.4 | [10] |

| DHPS | A437G Mutant | pABA | ~0.4 | N/A | ~1.5 | [10] |

| DHPS | K540E Mutant | pABA | ~0.5 | N/A | ~2.5 | [10] |

| DHPS | A437G/K540E Double Mutant | pABA | ~0.6 | N/A | >10 | [10] |

N/A: Not Applicable

Experimental Protocols

The following are detailed methodologies for key experiments used to study the mechanism of action of antifolate drugs against P. falciparum.

Caption: General experimental workflow for studying this compound's action and resistance.

In Vitro Culture of P. falciparum (Trager and Jensen Method)

This method allows for the continuous propagation of the asexual erythrocytic stages of P. falciparum.

-

Materials:

-

RPMI 1640 medium supplemented with L-glutamine, HEPES buffer, sodium bicarbonate, and hypoxanthine.

-

Human serum (Type A+) or Albumax II.

-

Human erythrocytes (Type O+).

-

Gentamicin.

-

Gas mixture (5% CO2, 5% O2, 90% N2).

-

37°C incubator.

-

Sterile culture flasks.

-

-

Procedure:

-

Prepare complete culture medium by supplementing RPMI 1640 with 10% human serum or 0.5% Albumax II, 25 mM HEPES, 2 g/L sodium bicarbonate, and 50 mg/L hypoxanthine.

-

Wash human erythrocytes three times with incomplete RPMI 1640.

-

Initiate the culture by adding cryopreserved or established parasite lines to a suspension of fresh erythrocytes in complete medium to achieve a desired hematocrit (typically 2-5%) and initial parasitemia (typically 0.1-0.5%).

-

Place the culture flask in a modular incubator chamber, flush with the gas mixture, and incubate at 37°C.

-

Maintain the culture by changing the medium daily and adding fresh erythrocytes as the parasitemia increases, typically every 2-3 days, to maintain the parasitemia within a desired range (e.g., 1-5%).

-

Monitor parasite growth and morphology by microscopic examination of Giemsa-stained thin blood smears.

-

In Vitro Drug Susceptibility Assay (SYBR Green I-Based)

This assay is a high-throughput method to determine the IC50 values of antimalarial drugs.[2][3][11]

-

Materials:

-

Synchronized ring-stage P. falciparum culture (2% hematocrit, 0.5-1% parasitemia).

-

96-well black microtiter plates.

-

Antimalarial drugs (sulfadoxine, pyrimethamine).

-

SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye).

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test drugs in complete culture medium.

-

Add 100 µL of the drug dilutions to the wells of a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial as a positive control.

-

Add 100 µL of the synchronized ring-stage parasite culture to each well.

-

Incubate the plate for 72 hours in a gassed chamber at 37°C.

-

After incubation, lyse the red blood cells by adding 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

-

DHFR and DHPS Enzyme Inhibition Assays

These assays measure the inhibitory activity of compounds against the recombinant DHFR and DHPS enzymes.

-

DHFR Inhibition Assay (Spectrophotometric): [12][13][14]

-

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

-

Reagents:

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and BSA).

-

Recombinant P. falciparum DHFR.

-

Dihydrofolate (DHF).

-

NADPH.

-

Pyrimethamine (inhibitor).

-

-

Procedure:

-

In a 96-well UV-transparent plate, add the assay buffer, recombinant DHFR, NADPH, and varying concentrations of pyrimethamine.

-

Pre-incubate the mixture for a few minutes at room temperature.

-

Initiate the reaction by adding DHF.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

-

Determine the initial reaction velocities and calculate the percentage of inhibition for each inhibitor concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation or by fitting the data to appropriate enzyme inhibition models.

-

-

-

DHPS Inhibition Assay:

-

Principle: This assay often uses a coupled spectrophotometric method or a radioisotope-based method to measure the incorporation of [14C]pABA into dihydropteroate.

-

Reagents:

-

Assay buffer (e.g., Tris-HCl, pH 8.0, with MgCl2 and DTT).

-

Recombinant P. falciparum DHPS.

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (CHPP).

-

p-Aminobenzoic acid (pABA) (or radiolabeled pABA).

-

Sulfadoxine (inhibitor).

-

-

Procedure (Conceptual):

-

In a reaction mixture, combine the assay buffer, recombinant DHPS, CHPP, and varying concentrations of sulfadoxine.

-

Initiate the reaction by adding pABA.

-

After a defined incubation period, stop the reaction.

-

Quantify the product (dihydropteroate) using a suitable method (e.g., HPLC or scintillation counting for radiolabeled product).

-

Calculate the percentage of inhibition and determine the Ki value.

-

-

Conclusion

This compound's mechanism of action against Plasmodium falciparum is a well-defined example of targeted chemotherapy, exploiting a metabolic pathway essential for the parasite but not for its human host. The synergistic inhibition of DHPS and DHFR by sulfadoxine and pyrimethamine, respectively, provides a potent antimalarial effect. However, the emergence and spread of resistance due to mutations in the dhps and dhfr genes have compromised its clinical efficacy in many regions. A thorough understanding of this mechanism and the molecular basis of resistance, facilitated by the experimental protocols outlined in this guide, is crucial for the surveillance of drug resistance, the development of new antifolate drugs, and the design of effective malaria control strategies. The quantitative data and methodologies presented here serve as a valuable resource for researchers dedicated to combating this devastating disease.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. dhfr and dhps genotype and sulfadoxine-pyrimethamine treatment failure in children with falciparum malaria in the Democratic Republic of the Congo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 9. Kinetic properties of dihydrofolate reductase from wild-type and mutant Plasmodium vivax expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iddo.org [iddo.org]

- 12. Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase- Dihydrofolate Reductase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Metakelfin's Inhibition of Dihydrofolate Reductase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which Metakelfin, through its active component Pyrimethamine, inhibits the enzyme dihydrofolate reductase (DHFR). It covers the core mechanism of action, quantitative inhibitory data, molecular basis of resistance, and detailed experimental protocols for studying this interaction.

Introduction: The Folate Pathway as a Therapeutic Target

This compound is a combination antiprotozoal medication containing Pyrimethamine and a sulfonamide (either sulfalene or sulfadoxine).[1][2][3] This combination therapy targets the folate biosynthesis pathway, which is critical for the survival and replication of parasites such as Plasmodium falciparum (the causative agent of malaria) and Toxoplasma gondii.[4][5]

The pathway is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[5][6] Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[6][7] THF acts as a vital one-carbon donor for the synthesis of purines and pyrimidines, the building blocks of DNA.[8][9] The therapeutic efficacy of this compound relies on the synergistic inhibition of two distinct steps in this pathway, with Pyrimethamine specifically targeting DHFR.[1]

Core Mechanism of Action: Competitive Inhibition of DHFR

The primary role of this compound in folate antagonism is executed by Pyrimethamine, a 2,4-diaminopyrimidine compound.[2][8] Pyrimethamine functions as a potent and selective competitive inhibitor of the DHFR enzyme.[4][10]

Mechanism:

-

Binding: Pyrimethamine binds with high affinity to the active site of parasitic DHFR.[5] This binding is competitive with the natural substrate, DHF.

-

Inhibition: By occupying the active site, Pyrimethamine blocks the conversion of DHF to THF.[5][7]

-

Depletion of THF: The inhibition of DHFR leads to a depletion of the cellular pool of THF.[6]

-

Disruption of Biosynthesis: Without sufficient THF, the synthesis of thymidylate and purines is halted, which in turn disrupts DNA synthesis and prevents cell division and replication of the parasite.[6][8][11]

The therapeutic success of Pyrimethamine is rooted in its high selectivity for the parasitic DHFR enzyme over the human ortholog.[4][5] This selectivity is significant, with studies showing that the affinity of Pyrimethamine for the plasmodial DHFR can be over a thousand times greater than for the mammalian enzyme.[8]

The sulfonamide component of this compound, such as sulfalene, inhibits an earlier enzyme in the pathway, dihydropteroate synthase (DHPS), which prevents the synthesis of DHF from para-aminobenzoic acid (PABA).[1][7] This dual-target approach creates a powerful synergistic effect, enhancing the overall efficacy of the drug.[4]

Quantitative Inhibitory Data

The inhibitory potency of Pyrimethamine against DHFR has been quantified across various species and enzyme forms. The data highlights its selectivity for parasitic enzymes over the human counterpart.

| Inhibitor | Target Enzyme | Parameter | Value | Reference(s) |

| Pyrimethamine | Human DHFR | IC₅₀ | 52 ± 35 µM | [12] |

| Pyrimethamine | Human DHFR | IC₅₀ | 4.49 µM | [13] |

| Pyrimethamine | Human DHFR | KD | 13.9 ± 8.8 nM | [12] |

| Pyrimethamine | P. falciparum DHFR (adapted isolates) | IC₅₀ | 733.26 nM | [14] |

| Pyrimethamine | T. gondii DHFR (wild-type) | Kᵢ | 1.5 nM | [4] |

| Pyrimethamine | T. gondii DHFR (quadruple mutant) | Kᵢ | 859 nM | [4] |

| Pyrimethamine | T. brucei DHFR | Kᵢ | 24.2 nM | [15] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. KD: Dissociation constant.

Molecular Basis of Resistance

Widespread clinical use of Pyrimethamine has led to the emergence of drug-resistant strains of P. falciparum.[8][10] Resistance is primarily conferred by the stepwise accumulation of non-synonymous point mutations in the dhfr gene.[10][16] These mutations alter the enzyme's active site, thereby reducing the binding affinity of Pyrimethamine while largely maintaining the enzyme's catalytic function.[7][10]

Key mutations associated with resistance include:

-

S108N: Often the initial mutation, conferring a significant level of resistance.[4]

-

N51I and C59R: These mutations, when added to the S108N background, form a "triple mutant" that exhibits markedly reduced susceptibility.[4][16]

-

I164L: The addition of this mutation to the triple mutant background creates a "quadruple mutant" with even higher levels of resistance.[4][10]

The presence of these mutations can increase the inhibition constant (Kᵢ) for Pyrimethamine by several orders of magnitude, rendering the drug clinically ineffective.[4]

Experimental Protocols

The characterization of DHFR inhibitors like Pyrimethamine involves standardized biochemical and biophysical assays.

Protocol: DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay quantifies an inhibitor's ability to block DHFR activity by monitoring the oxidation of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.[13][17]

Materials:

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic measurements at 340 nm

-

Assay Buffer (e.g., 50 mM TES, pH 7.0, 1 mM EDTA, 75 mM 2-mercaptoethanol, 1 mg/mL BSA)[10]

-

Recombinant DHFR enzyme (human or parasitic)

-

Pyrimethamine (or other test inhibitor) stock solution in DMSO

-

Dihydrofolate (DHF) solution

-

NADPH solution

Methodology:

-

Assay Preparation: In a 96-well plate, add the assay buffer to each well.

-

Inhibitor Addition: Add serial dilutions of the test inhibitor (Pyrimethamine) to the appropriate wells. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" background control.

-

Enzyme Addition: Add a fixed concentration of the DHFR enzyme to all wells except the "no enzyme" control.

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[17]

-

Reaction Initiation: To start the reaction, add a solution containing fixed concentrations of NADPH (e.g., 60-100 µM) and DHF (e.g., 50-100 µM) to all wells.[10][13]

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for a period of 15-30 minutes.[12]

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

-

Normalize the velocities to the "no inhibitor" control (defined as 100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of an inhibitor binding to its target enzyme.

Methodology Outline:

-

Preparation: Prepare solutions of DHFR protein and Pyrimethamine in the same dialysis buffer. A typical setup involves placing DHFR (e.g., 11 µM) in the sample cell and Pyrimethamine (e.g., 130 µM) in the injection syringe.[12]

-

Titration: A series of small, precise injections of the Pyrimethamine solution are made into the DHFR solution at a constant temperature.

-

Heat Measurement: The instrument measures the minute heat changes that occur upon binding (either exothermic or endothermic).

-

Data Analysis: The heat released or absorbed after each injection is plotted against the molar ratio of Pyrimethamine to DHFR. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site model) to calculate the KD, ΔH, and stoichiometry.[12]

Conclusion

This compound leverages a synergistic two-pronged attack on the essential folate pathway of protozoan parasites. Its key component, Pyrimethamine, acts as a powerful and selective competitive inhibitor of dihydrofolate reductase, a pivotal enzyme for DNA synthesis and cellular replication. While its efficacy is well-documented, the clinical utility of Pyrimethamine is challenged by the emergence of resistance, driven by specific mutations within the DHFR active site that diminish drug binding. A thorough understanding of its inhibitory mechanism, quantitative potency, and the molecular basis of resistance is critical for the development of next-generation antifolates that can overcome these challenges.

References

- 1. Sulfadoxine/pyrimethamine - Wikipedia [en.wikipedia.org]

- 2. pillintrip.com [pillintrip.com]

- 3. drugs.com [drugs.com]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Pyrimethamine? [synapse.patsnap.com]

- 6. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimethamine - Wikipedia [en.wikipedia.org]

- 8. Mechanism of action of Pyrimethamine_Chemicalbook [chemicalbook.com]

- 9. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrimethamine-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medicinesfaq.com [medicinesfaq.com]

- 12. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrimethamine and a potent analogue WCDD115 inhibit NRF2 by suppressing DHFR and one-carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro activity of antifolate and polymorphism in dihydrofolate reductase of Plasmodium falciparum isolates from the Kenyan coast: emergence of parasites with Ile-164-Leu mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. journals.asm.org [journals.asm.org]

- 17. benchchem.com [benchchem.com]

The Synergistic Interplay: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Metakelfin's Components

For Researchers, Scientists, and Drug Development Professionals

Metakelfin, a combination antimalarial therapy, leverages the synergistic action of its two core components: sulfadoxine and pyrimethamine. This technical guide provides an in-depth exploration of the pharmacokinetic and pharmacodynamic properties of these compounds, offering valuable insights for researchers, scientists, and professionals involved in drug development. By understanding the intricate mechanisms and quantitative parameters that govern their efficacy, we can better appreciate their clinical utility and the ongoing challenges of drug resistance.

Pharmacodynamics: A Dual Assault on Folate Biosynthesis

The antimalarial activity of this compound's components stems from their sequential blockade of the folate biosynthesis pathway in Plasmodium falciparum. This pathway is crucial for the synthesis of nucleic acids and amino acids, which are essential for the parasite's survival and replication.[1][2] Sulfadoxine and pyrimethamine target two distinct enzymes in this pathway, creating a synergistic effect that is more potent than the sum of their individual actions.[3][4]

Sulfadoxine , a structural analog of para-aminobenzoic acid (PABA), competitively inhibits dihydropteroate synthase (DHPS) .[5][6] This enzyme is responsible for the conversion of PABA to dihydropteroate, a precursor of dihydrofolate.[7] By blocking this step, sulfadoxine effectively halts the production of dihydrofolate.

Pyrimethamine , on the other hand, is a potent inhibitor of dihydrofolate reductase (DHFR) .[3] This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, the biologically active form of folate. The inhibition of DHFR by pyrimethamine represents the final blow to the parasite's folate supply.

The combined action of sulfadoxine and pyrimethamine leads to a significant depletion of tetrahydrofolate, thereby disrupting DNA synthesis and ultimately causing parasite death.[8] This synergistic mechanism also helps to slow the development of drug resistance, as the parasite would need to develop mutations in both target enzymes simultaneously to overcome the drug's effects.[9]

Signaling Pathway of Sulfadoxine and Pyrimethamine Action

The following diagram illustrates the points of intervention of sulfadoxine and pyrimethamine within the folate biosynthesis pathway of Plasmodium falciparum.

References

- 1. Evaluation of an in vitro test method for the assessment of sensitivity of Plasmodium falciparum to pyrimethamine and sulfadoxine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. A roadmap for understanding sulfadoxine-pyrimethamine in malaria chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of an in vitro test method for the assessment of sensitivity of Plasmodium falciparum to pyrimethamine and sulfadoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Sulfadoxine? [synapse.patsnap.com]

- 7. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Historical Development and Discovery of Metakelfin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metakelfin, a combination antimalarial drug, represents a significant chapter in the history of chemotherapy against Plasmodium falciparum. This technical guide provides an in-depth exploration of the historical development, discovery, and mechanism of action of this compound, a formulation of sulfalene and pyrimethamine. By examining the scientific journey from the synthesis of its components to its clinical application and eventual challenges with drug resistance, this document serves as a comprehensive resource for researchers in parasitology and drug development.

Historical Development and Discovery

The story of this compound is rooted in the strategic development of antifolate antimalarial agents. The combination of a sulfonamide with a dihydrofolate reductase inhibitor proved to be a highly effective synergistic strategy against malaria parasites.

Discovery of Pyrimethamine

Pyrimethamine, an antiprotozoal agent, was synthesized in the early 1950s by a team led by Nobel laureate Gertrude B. Elion at the Wellcome Research Laboratories (a precursor to GlaxoSmithKline).[1][2] Marketed under the brand name Daraprim, it became available for medical use in 1953.[1][2] Pyrimethamine was developed through a rational drug design approach, targeting the folic acid metabolism essential for the replication of protozoa.[1]

Discovery of Sulfalene (Sulfametopyrazine)

Sulfalene, also known as sulfametopyrazine, is a long-acting sulfonamide. It was discovered by researchers at the Italian pharmaceutical company Farmitalia and was first described in scientific literature in 1960.[3] Initially marketed as Kelfizina, sulfalene demonstrated potent antibacterial and antimalarial properties.[3][4]

The Genesis of this compound

Mechanism of Action: Targeting the Folate Biosynthesis Pathway

This compound exerts its antimalarial effect through the synergistic inhibition of two key enzymes in the folate biosynthesis pathway of Plasmodium falciparum. This pathway is crucial for the synthesis of nucleic acids and amino acids, which are essential for the parasite's growth and replication.

Sulfalene: Inhibition of Dihydropteroate Synthase (DHPS)

Sulfalene, like other sulfonamides, is a structural analog of para-aminobenzoic acid (pABA). It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[8] DHPS catalyzes the conversion of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate and pABA into 7,8-dihydropteroate.[9] By blocking this step, sulfalene prevents the synthesis of dihydropteroate, a precursor of folic acid.[8]

Pyrimethamine: Inhibition of Dihydrofolate Reductase (DHFR)

Pyrimethamine is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[5][10] In the folate pathway, DHFR is responsible for the reduction of dihydrofolate to tetrahydrofolate, the active form of folate.[9] Tetrahydrofolate is a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids. Pyrimethamine's high affinity for the parasite's DHFR enzyme compared to the human equivalent allows for selective toxicity.[5]

The sequential blockade of two crucial enzymes in the same metabolic pathway by sulfalene and pyrimethamine results in a synergistic effect, leading to a more potent antimalarial action than either drug used alone.

Quantitative Data from Clinical Trials

Numerous clinical trials have evaluated the efficacy and safety of the sulfalene-pyrimethamine combination. The following tables summarize key quantitative data from some of these studies.

Table 1: Efficacy of Sulfalene-Pyrimethamine in Uncomplicated Falciparum Malaria

| Study (Year) | Location | Treatment Group | No. of Patients | Cure Rate (%) | Parasite Clearance Time (hours, mean) | Fever Clearance Time (hours, mean) |

| Comparative Trial (1973)[6] | Northern Nigeria | Sulfalene-Pyrimethamine | Not specified | Not specified | Not specified | Not specified |

| Comparative Trial (1984)[9] | Burma | Sulfalene-Pyrimethamine | 143 | 98.6 | Not specified | Not specified |

| Mefloquine vs. Quinine+SP (2005)[5] | Italy (Imported Malaria) | Quinine + Sulphalene-Pyrimethamine | 94 | 96.8 | 50.6 | 44.4 |

Table 2: Pharmacokinetic Properties of this compound Components

| Component | Bioavailability | Protein Binding | Half-life | Metabolism | Excretion |

| Sulfalene | Readily absorbed | 60-80% | 60-65 hours | Hepatic (minor) | Renal |

| Pyrimethamine | Well absorbed | 87% | ~96 hours | Hepatic | Renal |

Experimental Protocols

The following sections detail the typical methodologies employed in clinical trials evaluating the efficacy of sulfalene-pyrimethamine.

Study Design and Patient Population (Example from a Comparative Trial)

-

Design: A randomized, open-label, comparative clinical trial.

-

Inclusion Criteria:

-

Patients aged >15 years with uncomplicated P. falciparum malaria.

-

Asexual parasite density between 1,000 and 100,000/μL of blood.

-

Informed consent from the patient.

-

-

Exclusion Criteria:

-

Signs and symptoms of severe malaria.

-

Pregnancy or lactation.

-

History of hypersensitivity to sulfonamides or pyrimethamine.

-

Use of other antimalarial drugs within the preceding two weeks.

-

Drug Administration

-

Sulfalene-Pyrimethamine Group: A single oral dose of sulfalene (e.g., 1000 mg) and pyrimethamine (e.g., 50 mg). The exact dosage was often weight-adjusted.

Efficacy Assessment

-

Parasitological Assessment:

-

Thick and thin blood smears were prepared at admission and daily for the first 7 days, and then on days 14, 21, and 28.

-

Parasite density was determined by counting the number of asexual parasites per 200 white blood cells (WBCs) on a Giemsa-stained thick blood film, assuming a standard WBC count of 8,000/μL. Parasite density was then expressed as parasites/μL of blood.

-

-

Clinical Assessment:

-

Clinical symptoms, including fever, were recorded daily. Fever clearance time was defined as the time from drug administration until the axillary temperature remained below 37.5°C for at least 48 hours.

-

Statistical Analysis

-

The primary endpoint was the clinical and parasitological cure rate at day 28.

-

Data were often analyzed using chi-square or Fisher's exact tests for categorical variables and Student's t-test or Mann-Whitney U test for continuous variables.

-

Survival analysis (e.g., Kaplan-Meier) was sometimes used to analyze the time to parasite recrudescence.

Challenges and Decline in Use

Despite its initial success, the widespread use of sulfadoxine-pyrimethamine combinations, including this compound, led to the emergence and spread of drug-resistant P. falciparum strains. Resistance is primarily associated with point mutations in the dhps and dhfr genes of the parasite, which reduce the binding affinity of sulfalene and pyrimethamine to their target enzymes, respectively. Consequently, in many malaria-endemic regions, the efficacy of these drug combinations has significantly declined, leading to changes in treatment guidelines that favor artemisinin-based combination therapies (ACTs). In some countries, like Uganda, this compound was eventually banned due to high levels of resistance and the prevalence of counterfeit versions of the drug.[10][11]

Conclusion

This compound, the combination of sulfalene and pyrimethamine, played a crucial role in the management of falciparum malaria for several decades, particularly as an alternative to chloroquine. Its development was a testament to the power of rational drug design and the understanding of parasite biochemistry. While its clinical utility has been diminished by the spread of drug resistance, the story of this compound provides valuable lessons for the ongoing development of new antimalarial agents and highlights the continuous need for surveillance and innovation in the fight against this persistent global health threat.

References

- 1. Exploring the challenges of statistical analysis of antimalarial efficacy | Infectious Diseases Data Observatory [iddo.org]

- 2. researchgate.net [researchgate.net]

- 3. Sulfalene with pyrimethamine and chloroquine with pyrimethamine in single-dose treatment of Plasmodium falciparum infections. A trial in a rural population in northern Nigeria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. View of Statistical Comparison to Determine First Line Regimen of Two Anti-Malarials for Uncomplicated Plasmodium Falciparum Malaria among Children Under 5 Years [learning-gate.com]

- 6. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 7. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 8. ajtmh.org [ajtmh.org]

- 9. Characterisation of the bifunctional dihydrofolate synthase–folylpolyglutamate synthase from Plasmodium falciparum; a potential novel target for antimalarial antifolate inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methodological approaches for analysing data from therapeutic efficacy studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

Metakelfin for the Treatment of Uncomplicated Falciparum Malaria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metakelfin, a combination of the long-acting sulfonamide sulfalene and the dihydrofolate reductase inhibitor pyrimethamine, has been utilized in the treatment of uncomplicated Plasmodium falciparum malaria. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, clinical efficacy, experimental protocols, and the molecular basis of resistance. The information presented is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in the field of malariology. While historically used, it is important to note that the emergence of widespread resistance to antifolate drugs has limited its first-line use in many regions, with current treatment guidelines from organizations like the World Health Organization (WHO) recommending artemisinin-based combination therapies (ACTs).

Mechanism of Action: Targeting the Folate Biosynthesis Pathway

This compound exerts its antimalarial effect through the synergistic inhibition of two key enzymes in the folate biosynthesis pathway of Plasmodium falciparum. This pathway is crucial for the synthesis of nucleic acids and certain amino acids, which are essential for parasite replication and survival.

-

Sulfalene: As a sulfonamide, sulfalene is a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits the enzyme dihydropteroate synthase (DHPS), which is responsible for the conversion of PABA to dihydropteroate. This is an early and critical step in the folate synthesis pathway.

-

Pyrimethamine: Pyrimethamine is a potent inhibitor of the parasite's dihydrofolate reductase (DHFR) enzyme. DHFR is responsible for the reduction of dihydrofolate to tetrahydrofolate, the active form of folate. By blocking this later step, pyrimethamine further disrupts the folate pathway.

The sequential blockade of two enzymes in the same metabolic pathway results in a synergistic antimalarial effect, making the combination more effective than either drug alone.

Clinical Efficacy

The clinical efficacy of this compound, particularly in combination with other antimalarials like quinine, has been evaluated in several clinical trials. The data presented below is a summary of findings from key studies. It is important to consider that these studies were conducted at different times and in different geographical locations with varying levels of drug resistance.

Quantitative Efficacy Data

| Study / Treatment Group | Parasite Clearance Time (Mean) | Fever Clearance Time (Mean) | Cure Rate (Day 28 or 42) | Reference(s) |

| Quinine + Sulphalene-Pyrimethamine (QSP) | Not significantly different from Mefloquine | 44.4 hours | 96.8% (early cure rate) | [1][2][3] |

| Mefloquine (Comparator) | Not significantly different from QSP | 35.9 hours | 98.9% (early cure rate) | [1][2][3] |

| Quinine + Sulfadoxine-Pyrimethamine | 66 hours (SD: 15 hours) | 46 hours (SD: 24 hours) | 100% (Day 28) | [4] |

| Quinine + Sulfadoxine-Pyrimethamine | Not specified | Not specified | 87.3% (Day 42, PCR-adjusted) | [5] |

| Sulfalene-Pyrimethamine (this compound) | Parasitemia cleared within 7 days in 15.2% of cases | Not specified | 15.2% (Day 7) | [6] |

| Sulfadoxine-Pyrimethamine (Fansidar) | Parasitemia cleared within 7 days in 25.6% of cases | Not specified | 25.6% (Day 7) | [6] |

Note: The study by Chongsuphajaisiddhi et al. (1980) was conducted in Thailand, a region with high levels of antifolate resistance even at that time, which likely explains the lower cure rates for the standalone therapies.

Experimental Protocols

The following sections detail the typical methodologies employed in clinical trials evaluating the efficacy of this compound and other antimalarial drugs for uncomplicated falciparum malaria.

Study Design

A common study design for evaluating antimalarial efficacy is the randomized, open-label, controlled clinical trial.[1][3]

Patient Population

-

Inclusion Criteria: Typically include patients with microscopically confirmed, uncomplicated P. falciparum malaria, fever (e.g., >37.5°C), and informed consent.[7] Age and parasite density thresholds are also common (e.g., 1,000-100,000 parasites/µL).[7]

-

Exclusion Criteria: Often include signs of severe malaria, pregnancy, recent use of antimalarial drugs, known allergies to the study medications, and significant comorbidities.[1][7]

Parasitological Assessment

-

Blood Smear Preparation: Both thick and thin blood smears are prepared from finger-prick blood samples.[8][9]

-

Staining: Giemsa staining is the standard method for visualizing malaria parasites.[8]

-

Parasite Quantification: Parasite density is typically determined by counting the number of asexual parasites per a set number of white blood cells (WBCs) on a thick blood smear (e.g., per 200 or 500 WBCs).[8][10] This count is then converted to parasites per microliter of blood, often by assuming a standard WBC count (e.g., 8,000 WBCs/µL) or by using the patient's actual WBC count.[8][10] For high parasitemia, counting may be done against red blood cells on a thin smear.[10]

Clinical Assessment

-

Fever Clearance Time: The time from the initiation of treatment until the patient's temperature returns to and remains below a certain threshold (e.g., 37.5°C) for a specified period (e.g., 48 hours).

-

Adverse Events: All adverse events are recorded and assessed for their severity and potential relationship to the study drug.

Statistical Analysis

-

Efficacy Analysis: Cure rates are often analyzed using survival analysis methods, such as the Kaplan-Meier method, to account for patients who are lost to follow-up.[11]

-

Comparison of continuous variables: Student's t-test or non-parametric equivalents are used to compare continuous variables like parasite and fever clearance times between treatment groups.[12]

-

Comparison of proportions: The chi-squared test or Fisher's exact test is used to compare proportions, such as the frequency of adverse events.

Resistance to this compound

The widespread use of sulfadoxine-pyrimethamine (a close relative of this compound) has led to the selection of resistant P. falciparum strains. Resistance is primarily conferred by point mutations in the genes encoding the target enzymes, DHPS and DHFR.

-

Sulfalene/Sulfadoxine Resistance (dhps gene): Mutations in the dhps gene reduce the binding affinity of sulfonamides to the DHPS enzyme. Key mutations are often found at codons 436, 437, 540, 581, and 613.

-

Pyrimethamine Resistance (dhfr gene): Mutations in the dhfr gene decrease the affinity of pyrimethamine for the DHFR enzyme. The accumulation of mutations at codons 108, 51, 59, and 164 is associated with increasing levels of resistance. The "triple mutant" (mutations at codons 108, 51, and 59) is a significant marker of pyrimethamine resistance.

The presence of multiple mutations in both genes (e.g., the "quintuple mutant" with three dhfr and two dhps mutations) is associated with high-level resistance and clinical treatment failure.

Pharmacokinetics

-

Sulfalene: As a long-acting sulfonamide, sulfalene is characterized by a long elimination half-life, which allows for infrequent dosing.

-

Pyrimethamine: Pyrimethamine also has a relatively long half-life.

The pharmacokinetic properties of the components of this compound are important for maintaining therapeutic drug concentrations over a sufficient period to eliminate the parasites. However, these long half-lives can also contribute to the selection of resistant parasites.

Adverse Effects

This compound is generally well-tolerated, but adverse effects can occur.

Common Adverse Effects

-

Gastrointestinal disturbances (nausea, vomiting, diarrhea)[13]

-

Headache[13]

-

Dizziness[13]

-

Skin rash[13]

-

Mouth sores[13]

-

Fatigue[13]

Serious Adverse Effects

Rarely, more severe adverse reactions associated with sulfonamides can occur, including:

-

Severe dermatologic reactions (e.g., Stevens-Johnson syndrome, toxic epidermal necrolysis)[14]

-

Hematologic disorders (e.g., agranulocytosis, aplastic anemia)[15]

-

Hepatotoxicity[15]

Conclusion

This compound, a combination of sulfalene and pyrimethamine, has historically been an effective treatment for uncomplicated P. falciparum malaria due to its synergistic inhibition of the parasite's folate biosynthesis pathway. However, the emergence and spread of parasite resistance, mediated by specific mutations in the dhps and dhfr genes, have significantly compromised its efficacy. Current malaria treatment guidelines predominantly recommend artemisinin-based combination therapies. This technical guide has provided a detailed overview of this compound, intended to serve as a valuable resource for the scientific community engaged in antimalarial drug research and development. Understanding the mechanism of action, clinical efficacy, and resistance pathways of older drugs like this compound is crucial for the development of novel antimalarial strategies and for monitoring the evolution of drug resistance.

References

- 1. Mefloquine versus Quinine plus Sulphalene-Pyrimethamine (this compound) for Treatment of Uncomplicated Imported Falciparum Malaria Acquired in Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mefloquine versus quinine plus sulphalene-pyrimethamine (this compound) for treatment of uncomplicated imported falciparum malaria acquired in Africa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Short course of quinine plus a single dose of sulfadoxine/pyrimethamine for Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic efficacy of quinine plus sulfadoxine-pyremethamine for the treatment of uncomplicated falciparum malaria in Bangladesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 7. Malaria patient spectrum representation in therapeutic clinical trials of uncomplicated malaria: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajtmh.org [ajtmh.org]

- 9. Malaria Diagnostics in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. who.int [who.int]

- 11. [PDF] Statistical methods to derive efficacy estimates of anti-malarials for uncomplicated Plasmodium falciparum malaria: pitfalls and challenges | Semantic Scholar [semanticscholar.org]

- 12. Statistical design and analysis of controlled human malaria infection trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1mg.com [1mg.com]

- 14. pillintrip.com [pillintrip.com]

- 15. Adverse reactions to sulfa drugs: implications for malaria chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Metakelfin Against Malaria Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Metakelfin, a combination of sulfadoxine and pyrimethamine, against Plasmodium falciparum, the primary causative agent of severe malaria. This document details the synergistic mechanism of action, experimental protocols for assessing drug susceptibility, and a summary of quantitative data on its potency against various parasite strains.

Introduction: The Synergistic Action of this compound

This compound is a widely used antimalarial drug that combines two active ingredients: sulfadoxine and pyrimethamine. These compounds act synergistically to inhibit the folate biosynthesis pathway in Plasmodium falciparum, a metabolic route essential for the parasite's DNA synthesis and replication.[1] Sulfadoxine, a structural analog of para-aminobenzoic acid (PABA), competitively inhibits the enzyme dihydropteroate synthase (DHPS). Pyrimethamine, on the other hand, targets dihydrofolate reductase (DHFR), a key enzyme further down the pathway. The simultaneous inhibition of two crucial enzymes in the same pathway leads to a potent antimalarial effect and can help to mitigate the development of drug resistance.[1]

Quantitative Analysis of In Vitro Activity

The in vitro efficacy of an antimalarial drug is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite growth by 50%. The following tables summarize the IC50 values for sulfadoxine, pyrimethamine, and their combination against various strains of P. falciparum, including both drug-sensitive and drug-resistant laboratory strains and field isolates.

Table 1: In Vitro IC50 Values of Pyrimethamine against P. falciparum Strains

| P. falciparum Strain | Resistance Status | IC50 (nM) | Reference |

| F 32 | Pyrimethamine-Sensitive | 0.0061 | [2] |

| K 1 | Pyrimethamine-Resistant | >1000 | [2] |

| Field Isolates (Kenya) | Mixed | 733.26 (median) |

Table 2: In Vitro IC50 Values of Sulfadoxine against P. falciparum Strains

| P. falciparum Strain | Resistance Status | IC50 (nM) | Reference |

| F 32 | Sulfadoxine-Sensitive | Not specified | [2] |

| K 1 | Sulfadoxine-Resistant | Not specified | [2] |

| Field Isolates (Sudan) | Reduced Response | 0.262 | [3] |

Table 3: In Vitro IC50 Values of Sulfadoxine-Pyrimethamine Combination (Fansidar®) against P. falciparum Strains

| P. falciparum Strain | Resistance Status | IC50 of Pyrimethamine Component (nM) | Reference |

| F 32 | Sensitive | 0.13 | [2] |

| K 1 | Resistant | 1.1 | [2] |

Note: The IC50 values for the combination are often expressed in terms of the concentration of the pyrimethamine component, with sulfadoxine present in a fixed ratio (e.g., 80:1 sulfadoxine to pyrimethamine).[2]

Mechanism of Action: Inhibition of the Folate Biosynthesis Pathway

The synergistic antimalarial activity of this compound stems from the sequential blockade of the folate biosynthesis pathway in P. falciparum. This pathway is critical for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of purines, thymidylate, and some amino acids.

Experimental Protocols for In Vitro Susceptibility Testing

Accurate and reproducible in vitro susceptibility testing is crucial for monitoring drug resistance and for the development of new antimalarial compounds. The following is a generalized protocol for assessing the in vitro activity of this compound against P. falciparum.

Materials and Reagents

-

P. falciparum culture (synchronized to the ring stage)

-

Human erythrocytes (type O+)

-

RPMI-1640 medium, low in PABA and folic acid

-

Human serum or Albumax

-

Sulfadoxine and pyrimethamine stock solutions

-

96-well microtiter plates

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

-

Microscope or a fluorescence plate reader for SYBR Green I assay

Experimental Workflow

Detailed Methodology

-

Parasite Culture: P. falciparum strains are maintained in continuous culture using human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax. The culture is synchronized to the ring stage using methods such as sorbitol treatment.

-

Drug Plate Preparation: Stock solutions of sulfadoxine and pyrimethamine are prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the drugs, both individually and in combination (at a fixed ratio, e.g., 80:1 sulfadoxine to pyrimethamine), are prepared and dispensed into 96-well microtiter plates.

-

Inoculation: A suspension of parasitized erythrocytes (typically at 0.5% parasitemia and 2.5% hematocrit) is added to each well of the drug-coated plates. Drug-free wells serve as controls.

-

Incubation: The plates are incubated for 48 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2). This incubation period allows for the maturation of the parasites from the ring stage to the schizont stage in the control wells.[2]

-

Assessment of Parasite Growth:

-

Microscopic Method: Thin blood smears are prepared from each well, stained with Giemsa, and the number of schizonts per 200 asexual parasites is counted. The percentage of inhibition is calculated relative to the drug-free control.

-

SYBR Green I-based Fluorescence Assay: The DNA intercalating dye SYBR Green I is added to each well. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader. The percentage of inhibition is calculated based on the fluorescence readings of the control wells.

-

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Conclusion

The in vitro assessment of this compound's activity against P. falciparum is a cornerstone for understanding its efficacy and for monitoring the emergence and spread of drug resistance. The synergistic inhibition of the folate biosynthesis pathway by sulfadoxine and pyrimethamine provides a potent antimalarial effect. Standardized in vitro protocols are essential for generating reliable and comparable data on drug susceptibility, which in turn informs clinical practice and public health strategies in the fight against malaria. The quantitative data presented in this guide highlights the variability in susceptibility among different parasite strains, underscoring the importance of continuous surveillance.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. In vitro susceptibility of Plasmodium falciparum malaria to pyrimethamine, sulfadoxine, trimethoprim and sulfamethoxazole, singly and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro study assessing the response of plasmodium falciparum malaria to chloroquine, sulfadoxine/pyrimethamine, quinine and mefloquine in Wad Medani District, Sudan - PubMed [pubmed.ncbi.nlm.nih.gov]

Metakelfin's spectrum of activity against different Plasmodium species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metakelfin, a fixed-dose combination of the long-acting sulfonamide sulfalene and the dihydrofolate reductase inhibitor pyrimethamine, has been utilized in the treatment of malaria. This technical guide provides a comprehensive overview of its spectrum of activity against various Plasmodium species. While a significant body of research exists for its efficacy against Plasmodium falciparum, data on its activity against Plasmodium vivax, Plasmodium ovale, and Plasmodium malariae are notably limited. This document compiles available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to serve as a resource for researchers in the field of antimalarial drug development.

Introduction

This compound is an antifolate antimalarial agent that acts synergistically to inhibit the folate biosynthesis pathway in Plasmodium parasites, a critical pathway for their survival and replication.[1] Sulfalene, a structural analog of para-aminobenzoic acid (pABA), competitively inhibits dihydropteroate synthase (DHPS). Pyrimethamine inhibits dihydrofolate reductase (DHFR), the subsequent enzyme in the pathway. This dual inhibition disrupts the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleic acids and certain amino acids. While historically used for P. falciparum, understanding its broader antiplasmodial activity is crucial for its potential role in malaria control and elimination strategies, particularly in regions where multiple Plasmodium species are co-endemic.

Spectrum of Activity: Quantitative Data

The in vitro and in vivo efficacy of this compound and its components have been most extensively studied against P. falciparum. Data for other human malaria parasites remain sparse.

In Vitro Susceptibility

The 50% inhibitory concentration (IC50) is a standard measure of a drug's in vitro potency. The following tables summarize the available IC50 data for pyrimethamine and sulfadoxine (a closely related sulfonamide to sulfalene) against various Plasmodium species. It is important to note that specific IC50 values for sulfalene are not widely reported in the reviewed literature.

Table 1: In Vitro Activity of Pyrimethamine Against Plasmodium Species

| Plasmodium Species | Strain/Isolate | Mean IC50 (nM) | Notes | Reference(s) |

| P. falciparum | African Isolates (Susceptible) | 15.4 | Isotopic, semimicro drug susceptibility test. | [2] |

| P. falciparum | African Isolates (Resistant) | 9,440 | Isotopic, semimicro drug susceptibility test. | [2] |

| P. falciparum | Various Genotypes | Moderate to High | Associated with dhfr and dhps mutations. | [3] |

| P. vivax | Wild-type | - | Generally considered to have poor efficacy, though some studies suggest initial sensitivity.[4] | [5] |

| P. ovale | - | Data Not Available | - | - |

| P. malariae | - | Data Not Available | Some studies suggest inherent resistance. | - |

Table 2: In Vitro Activity of Sulfonamides Against Plasmodium Species

| Plasmodium Species | Drug | Strain/Isolate | Mean IC50 (nM) | Notes | Reference(s) |

| P. falciparum | Sulfadoxine | Various Genotypes | Moderate to High | Resistance associated with dhps mutations. | [3] |

| P. vivax | Sulfadoxine | - | - | Generally considered to have innate refractoriness. | [6] |

| P. ovale | Sulfadoxine | - | Data Not Available | - | - |

| P. malariae | Sulfadoxine | - | Data Not Available | - | - |

Note: The absence of data for P. ovale and P. malariae highlights a significant gap in the understanding of this compound's spectrum of activity.

Clinical Efficacy

Clinical trials provide crucial data on a drug's effectiveness in treating malaria in humans. The majority of clinical data for this compound focuses on uncomplicated P. falciparum malaria.

Table 3: Clinical Efficacy of this compound (Sulfalene-Pyrimethamine) Against Plasmodium falciparum

| Study Location | Treatment Regimen | Cure Rate (%) | Parasite Clearance Time | Fever Clearance Time | Reference(s) |

| Africa (Imported Malaria) | Quinine + Sulfalene-Pyrimethamine | 96.8 | Not significantly different from Mefloquine group | 44.4 hours | [7][8][9] |

| Thailand | 1000 mg Sulfalene + 50 mg Pyrimethamine | 15.2 (parasitemia cleared within 7 days) | 4.72 days (for cleared cases) | - | [10][11] |

| Northeast India | 1000 mg Sulfalene + 50 mg Pyrimethamine | Suitable for chloroquine-resistant cases | - | - | [12] |

| Northeast India | Quinine + (1000 mg Sulfalene + 50 mg Pyrimethamine) | 100 | - | - | [12] |

Note: The reported cure rate in the Thai study was notably low, suggesting significant resistance in that region at the time of the study (1979-1980). The combination with quinine in the Indian study demonstrated high efficacy.

Data on the clinical efficacy of this compound against P. vivax, P. ovale, and P. malariae is not available in the reviewed literature. Studies on sulfadoxine-pyrimethamine combinations suggest lower efficacy against P. vivax compared to P. falciparum, partly due to the intrinsic resistance of P. vivax to sulfadoxine.[6][13]

Mechanism of Action: The Folate Biosynthesis Pathway

This compound's components, sulfalene and pyrimethamine, target two key enzymes in the de novo folate biosynthesis pathway of Plasmodium. This pathway is essential for the synthesis of precursors for DNA and protein synthesis.

Caption: this compound's mechanism of action targeting the folate biosynthesis pathway.

Experimental Protocols

Standardized protocols are essential for the reliable assessment of antimalarial drug efficacy. The following sections detail the methodologies for key in vitro and in vivo experiments.

In Vitro Drug Susceptibility Testing: Schizont Maturation Assay

This assay is widely used to determine the IC50 of antimalarial compounds against P. falciparum.

Objective: To measure the concentration of a drug that inhibits the maturation of ring-stage parasites to schizonts by 50%.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium (e.g., RPMI-1640 with supplements)

-

Human erythrocytes (O+)

-

96-well microtiter plates

-

Test compounds (e.g., sulfalene, pyrimethamine) dissolved in a suitable solvent (e.g., DMSO)

-

Giemsa stain

-

Microscope

Procedure:

-

Parasite Synchronization: Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol lysis.

-

Drug Dilution: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial as a positive control.

-

Inoculation: Prepare a parasite suspension with a starting parasitemia of ~0.5% and a hematocrit of 2.5%. Add the parasite suspension to each well of the drug-diluted plate.

-

Incubation: Incubate the plates for 24-48 hours in a controlled environment (5% CO2, 5% O2, 90% N2) at 37°C.

-

Smear Preparation: After incubation, prepare thin blood smears from each well.

-

Staining and Microscopy: Stain the smears with Giemsa and examine under a microscope. Count the number of schizonts per 200 asexual parasites.

-

Data Analysis: Calculate the percentage of schizont maturation inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by plotting the inhibition percentage against the drug concentration using a non-linear regression model.

Caption: Workflow for the in vitro schizont maturation assay.

In Vivo Efficacy Testing

In vivo studies are critical for evaluating a drug's performance in a living organism, taking into account pharmacokinetic and pharmacodynamic factors. The World Health Organization (WHO) provides standardized protocols for these studies.

Objective: To assess the clinical and parasitological response to an antimalarial drug in patients with uncomplicated malaria.

Study Design: A prospective, single-arm or comparative, open-label or blinded clinical trial.

Inclusion Criteria (General):

-

Patients with microscopically confirmed mono-infection with a specific Plasmodium species.

-

Fever or history of fever in the last 24 hours.

-

Uncomplicated malaria.

-

Informed consent.

Exclusion Criteria (General):

-

Signs of severe malaria.

-

Pregnancy.

-

Presence of other severe diseases.

-

History of recent antimalarial use.

Procedure:

-

Enrollment (Day 0): Screen and enroll eligible patients. Collect baseline clinical and parasitological data (symptoms, temperature, parasite density).

-

Treatment Administration: Administer the drug under direct observation.

-

Follow-up: Monitor patients at scheduled intervals (e.g., Days 1, 2, 3, 7, 14, 21, 28). At each visit, assess clinical symptoms and collect blood smears for parasite density determination.

-

Outcome Classification: Classify the treatment outcome based on WHO criteria, which may include:

-

Early Treatment Failure (ETF): Danger signs or severe malaria on Days 1, 2, or 3, with parasitemia; parasitemia on Day 2 higher than Day 0; parasitemia on Day 3 with fever; or parasitemia on Day 3 ≥25% of Day 0 count.

-

Late Clinical Failure (LCF): Danger signs or severe malaria after Day 3 with parasitemia; or presence of parasitemia and fever after Day 3.

-

Late Parasitological Failure (LPF): Presence of parasitemia on any day from Day 7 to Day 28, without fever.

-

Adequate Clinical and Parasitological Response (ACPR): Absence of parasitemia on Day 28, irrespective of prior symptoms.

-

-

Data Analysis: Calculate the proportion of each treatment outcome. For late failures, molecular methods (e.g., PCR) are used to distinguish between recrudescence (treatment failure) and new infection.

Resistance Mechanisms

The emergence and spread of drug-resistant Plasmodium parasites pose a significant threat to malaria control. Resistance to sulfadoxine-pyrimethamine is well-documented in P. falciparum and is associated with specific point mutations in the dhps and dhfr genes, respectively. These mutations reduce the binding affinity of the drugs to their target enzymes. The accumulation of multiple mutations is linked to higher levels of resistance.[3] While less studied, mutations in the dhfr gene of P. vivax and P. ovale have also been associated with reduced susceptibility to pyrimethamine.[5][14]

Conclusion and Future Directions

This compound, and more broadly the combination of a sulfonamide with pyrimethamine, has a well-established, though increasingly compromised, activity against P. falciparum. A critical knowledge gap exists regarding its efficacy against other human malaria parasites, particularly P. vivax, P. ovale, and P. malariae. The lack of robust in vitro culture systems for these species presents a significant challenge to conducting comprehensive drug susceptibility studies. Future research should prioritize:

-

Developing and validating in vitro and ex vivo assays for non-falciparum species to enable high-throughput screening of antimalarial compounds.

-

Conducting well-designed clinical trials to evaluate the efficacy of existing and novel drug combinations against all human Plasmodium species in diverse geographical settings.

-

Continued molecular surveillance of dhfr and dhps mutations in all Plasmodium species to monitor the emergence and spread of resistance.

Addressing these research priorities will be essential for optimizing malaria treatment guidelines and advancing the goal of global malaria elimination.

References

- 1. What is Sulfalene used for? [synapse.patsnap.com]

- 2. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimethamine and WR99210 exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the Activities of Pyrimethamine Analogs against Plasmodium vivax and Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase Using In Vitro Enzyme Inhibition and Bacterial Complementation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfadoxine Resistance in Plasmodium vivax Is Associated with a Specific Amino Acid in Dihydropteroate Synthase at the Putative Sulfadoxine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mefloquine versus Quinine plus Sulphalene-Pyrimethamine (this compound) for Treatment of Uncomplicated Imported Falciparum Malaria Acquired in Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mefloquine versus quinine plus sulphalene-pyrimethamine (this compound) for treatment of uncomplicated imported falciparum malaria acquired in Africa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 11. Treatment of falciparum malaria with sulfalene-pyrimethamine versus sulfadoxine-pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy of sulfalene and pyrimethamine combination drugs alone and with quinine in treatment of P. falciparum cases in chloroquine resistant areas of north east India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic Efficacies of Artesunate-Sulfadoxine-Pyrimethamine and Chloroquine-Sulfadoxine-Pyrimethamine in Vivax Malaria Pilot Studies: Relationship to Plasmodium vivax dhfr Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plasmodium ovale spp dhfr mutations associated with reduced susceptibility to pyrimethamine in sub-Saharan Africa: a retrospective genetic epidemiology and functional study - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake and Accumulation of Metakelfin in Erythrocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metakelfin, a combination antimalarial drug containing sulfadoxine and pyrimethamine, remains a critical tool in the fight against malaria. Understanding the cellular pharmacokinetics of its components, particularly their uptake and accumulation in erythrocytes—the primary site of the malaria parasite's asexual lifecycle—is paramount for optimizing dosing strategies and overcoming resistance. This technical guide provides an in-depth overview of the cellular uptake and accumulation of sulfadoxine and pyrimethamine in human red blood cells (RBCs), presenting quantitative data, detailed experimental protocols, and proposed transport mechanisms.

Quantitative Data on this compound Components in Erythrocytes

The distribution of sulfadoxine and pyrimethamine between plasma and erythrocytes is a key determinant of their efficacy. The following tables summarize the available quantitative data on their partitioning.

| Parameter | Value | Reference |

| Pyrimethamine | ||

| Mean RBC:plasma ratio | 0.42 | [1][2] |

| Mean RBC:buffer ratio | 5.2 | [1][2] |

| Plasma protein binding | ~94% (concentration and pH-dependent) | [1][2] |

| Sulfadoxine | ||

| Mean whole blood:plasma ratio | 0.62 | |

| Erythrocyte vs. Plasma Concentration | Lower in red blood cells than in plasma | [3] |

Proposed Mechanisms of Cellular Uptake

The precise transport mechanisms for sulfadoxine and pyrimethamine into erythrocytes are not fully elucidated; however, based on their physicochemical properties and existing research on drug transport in RBCs, the following pathways are proposed.

Sulfadoxine Uptake

As an acidic compound, sulfadoxine likely utilizes an anion exchange transport system. The most probable candidate is the Anion Exchanger 1 (AE1 or Band 3) protein , which is highly abundant in the erythrocyte membrane and is responsible for the transport of bicarbonate and other anions.[4]

Pyrimethamine Uptake

Pyrimethamine, being a lipophilic molecule, is thought to cross the erythrocyte membrane via passive diffusion and subsequent partitioning into the lipid bilayer .[5][6] Binding to the RBC membrane is a significant component of its accumulation.[1][2][7] Studies have shown that binding to hemolysate does not account for the total uptake, further suggesting the importance of membrane interaction.[1][2][7]

Experimental Protocols

This section details the methodologies for key experiments to study the uptake and accumulation of sulfadoxine and pyrimethamine in erythrocytes.

In Vitro Erythrocyte Uptake Assay

This protocol describes a method to measure the rate and extent of sulfadoxine and pyrimethamine uptake into isolated human erythrocytes.

3.1.1. Materials

-

Freshly collected human whole blood with anticoagulant (e.g., heparin or EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Stock solutions of sulfadoxine and pyrimethamine of known concentrations

-

Radiolabeled sulfadoxine or pyrimethamine (optional, for kinetic studies)

-

Incubator or water bath at 37°C

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV or MS/MS)

-

Cell lysis buffer (e.g., saponin-based)

-

Internal standard for HPLC analysis

3.1.2. Procedure

-

Erythrocyte Isolation:

-

Centrifuge whole blood at 1,500 x g for 10 minutes at 4°C.

-

Aspirate and discard the plasma and buffy coat.

-

Wash the erythrocyte pellet three times with cold PBS, centrifuging and aspirating the supernatant after each wash.

-

Resuspend the final erythrocyte pellet in PBS to a desired hematocrit (e.g., 20%).

-

-

Uptake Experiment:

-

Pre-warm the erythrocyte suspension and drug solutions to 37°C.

-

Initiate the uptake by adding a known concentration of sulfadoxine and pyrimethamine to the erythrocyte suspension.

-

Incubate the mixture at 37°C with gentle agitation.

-

At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the suspension.

-

-

Separation of Erythrocytes from the Extracellular Medium:

-

Immediately layer the aliquot onto a dense, inert medium (e.g., silicone oil) in a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 12,000 x g) for 2 minutes to pellet the erythrocytes through the oil layer, leaving the extracellular drug solution on top.

-

-

Quantification of Intracellular Drug:

-

Aspirate the supernatant and the oil layer.

-

Wash the erythrocyte pellet with ice-cold PBS.

-

Lyse the erythrocytes using a cell lysis buffer.

-

Precipitate proteins from the lysate (e.g., with acetonitrile).

-

Centrifuge to pellet the protein debris.

-

Analyze the supernatant for sulfadoxine and pyrimethamine concentrations using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the intracellular drug concentration at each time point.

-

Plot the intracellular concentration versus time to determine the uptake kinetics.

-

HPLC Quantification of Sulfadoxine and Pyrimethamine in Erythrocytes

This protocol outlines a general HPLC method for the simultaneous quantification of sulfadoxine and pyrimethamine in erythrocyte lysates.

3.2.1. Chromatographic Conditions (Example)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength suitable for both compounds (e.g., 270 nm) or tandem mass spectrometry for higher sensitivity and specificity.

-

Injection Volume: 20 µL

3.2.2. Sample Preparation

-

To a known volume of erythrocyte lysate, add an internal standard.

-

Precipitate proteins using an equal volume of acetonitrile.

-

Vortex and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the HPLC system.

3.2.3. Calibration and Quantification

-